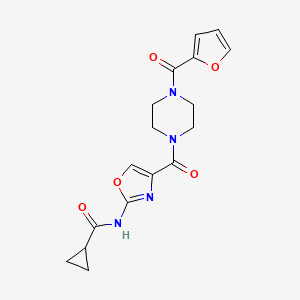

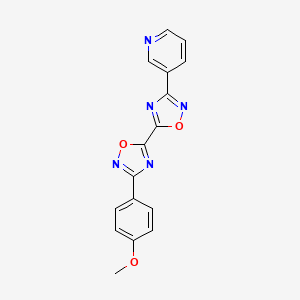

![molecular formula C22H18ClFN4O2S B2554245 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 893934-53-7](/img/structure/B2554245.png)

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to the class of organic compounds known as phenylpyrazoles . It has a pyrazole nucleus, which is a five-membered heterocycle and is considered a pharmacologically important active scaffold . This nucleus is present in pharmacological agents of diverse therapeutic categories .

Synthesis Analysis

The synthesis of similar compounds involves a three-component reaction of aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile . DABCO efficiently catalyses the reaction with ethanol as a reaction medium . The synthesized compounds are characterized by 1 H-NMR, 13 C { 1 H}-NMR spectroscopy, and HRMS analysis .Molecular Structure Analysis

The molecular structure of the compound is based on the pyrazole nucleus. Pyrazoles are five-membered heterocycles and are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of N - (4-chlorophenyl) substituted pyrano [2,3-c]pyrazoles was synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity .科学的研究の応用

Molecular Interaction and Receptor Binding

Molecular Interaction of Pyrazole Derivatives with Cannabinoid Receptors : A study conducted on pyrazole derivatives, similar in structure to the queried compound, demonstrated potent and selective antagonist behavior for the CB1 cannabinoid receptor. This research utilized conformational analysis and comparative molecular field analysis (CoMFA) to model the interaction between pyrazole derivatives and the CB1 receptor, suggesting a significant role of the N1 aromatic ring moiety and the C5 aromatic ring in conferring antagonist activity (Shim et al., 2002).

Antimicrobial and Antitubercular Activities

Synthesis and Antimicrobial Activity of Thieno[2,3-b]pyridine Derivatives : Research on the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridines, and pyridothienopyrimidine derivatives, similar in heterocyclic structure to the queried compound, showed antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem et al., 2011).

Antitubercular and Antibacterial Activities of Carboxamide Derivatives : A series of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives were synthesized and evaluated for their antitubercular and antibacterial activities. Some derivatives showed more potent activity than reference drugs, indicating the potential of fluoro-substituted carboxamides in treating bacterial infections and tuberculosis (Bodige et al., 2020).

Anticancer Potential

Synthesis and Anticancer Activity of Pyrazole Derivatives : Novel 1,5-diaryl pyrazole derivatives, incorporating elements like 4-chlorophenyl and 4-fluorophenyl groups, were synthesized and evaluated for their anticancer activity. The study demonstrated the potential of these compounds in developing new anticancer agents, showcasing significant antibacterial and antifungal activity (Ragavan et al., 2010).

作用機序

将来の方向性

The future directions in the study of similar compounds involve further exploration of their pharmacological properties. For instance, pyrazole systems have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities .

特性

IUPAC Name |

N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN4O2S/c23-14-1-5-17(6-2-14)28-21(18-11-31-12-19(18)26-28)25-22(30)13-9-20(29)27(10-13)16-7-3-15(24)4-8-16/h1-8,13H,9-12H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTWNMTCQSXOUNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

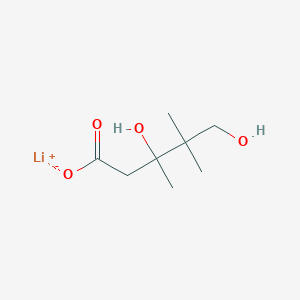

![3-[1-(2H-1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2554164.png)

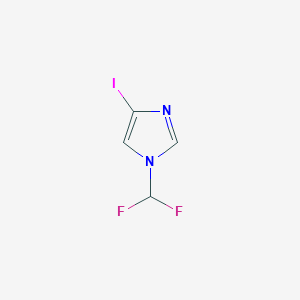

![2'-(4-Ethoxyphenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2554170.png)

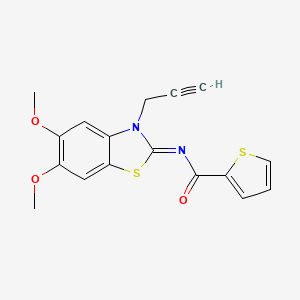

![3-(4-Bromophenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2554171.png)

![N-(4-(2-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554173.png)

![3,4-diethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2554180.png)

![N-[(3-chlorophenyl)methyl]-5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554181.png)

![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)